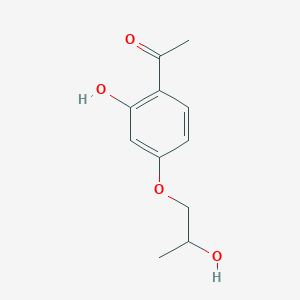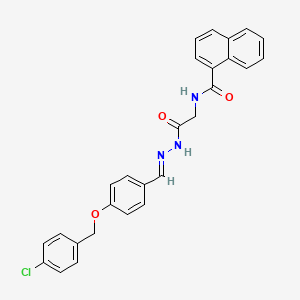![molecular formula C16H15ClN2O2 B12004296 2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol CAS No. 21332-83-2](/img/structure/B12004296.png)
2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol is a chemical compound known for its diverse applications in scientific research. It is derived from acridine, a heterocyclic organic compound, and features a chloro and methoxy group on the acridine ring, along with an ethanolamine side chain. This compound is notable for its potential use in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol typically involves the reaction of 6,9-dichloro-2-methoxyacridine with ethanolamine. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Material: 6,9-Dichloro-2-methoxyacridine.
Reagent: Ethanolamine.
Solvent: Ethanol or methanol.
Conditions: Heating to reflux.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Condensation Reactions: It can participate in condensation reactions with other compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in a polar solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of derivatives with different substituents replacing the chloro group.
Oxidation: Formation of oxidized products with additional oxygen-containing functional groups.
Reduction: Formation of reduced products with fewer oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving DNA intercalation and as a fluorescent probe for nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and antitumor activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol involves its ability to intercalate into DNA, disrupting the normal function of the nucleic acids. This intercalation can inhibit transcription and replication processes, making it useful in studies of DNA-protein interactions and as a potential therapeutic agent. The compound may also interact with membrane-bound proteins, affecting ion transport and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
9-Amino-6-chloro-2-methoxyacridine: Another acridine derivative with similar DNA intercalating properties.
6,9-Dichloro-2-methoxyacridine: The precursor used in the synthesis of 2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol.
Acridine Orange: A well-known acridine dye used in biological staining.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethanolamine side chain enhances its solubility and potential interactions with biological molecules, making it a versatile compound in various research applications.
Propiedades
Número CAS |
21332-83-2 |
|---|---|
Fórmula molecular |
C16H15ClN2O2 |
Peso molecular |
302.75 g/mol |
Nombre IUPAC |
2-[(6-chloro-2-methoxyacridin-9-yl)amino]ethanol |
InChI |
InChI=1S/C16H15ClN2O2/c1-21-11-3-5-14-13(9-11)16(18-6-7-20)12-4-2-10(17)8-15(12)19-14/h2-5,8-9,20H,6-7H2,1H3,(H,18,19) |
Clave InChI |
YLWSSEWYRMDPDD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



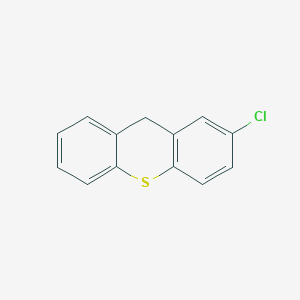

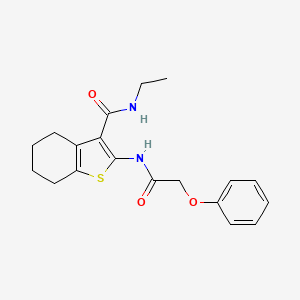
![5-(4-chlorophenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12004236.png)
![1-[(2-Methylphenyl)(phenyl)methyl]piperazine](/img/structure/B12004248.png)
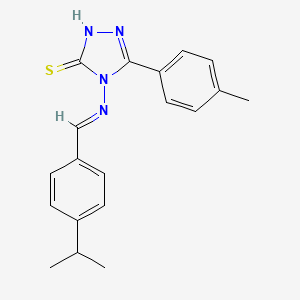


![2-[(1-Carboxyethyl)sulfanyl]benzoic acid](/img/structure/B12004269.png)
![4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12004270.png)
